5-(4-Fluoro-2-methylphenoxy)pentanal
Description
5-(4-Fluoro-2-methylphenoxy)pentanal is a fluorinated aldehyde derivative featuring a pentanal backbone substituted with a 4-fluoro-2-methylphenoxy group. This structural motif combines the reactivity of an aldehyde functional group with the electronic and steric effects imparted by the fluorine atom and methyl group on the aromatic ring.
Properties
IUPAC Name |
5-(4-fluoro-2-methylphenoxy)pentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-10-9-11(13)5-6-12(10)15-8-4-2-3-7-14/h5-7,9H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISULMPHBUCEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)OCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 5-(4-Fluoro-2-methylphenoxy)pentanal may involve large-scale chemical processes, utilizing advanced technologies to ensure high yield and purity. These methods often include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-2-methylphenoxy)pentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, often requiring controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
5-(4-Fluoro-2-methylphenoxy)pentanal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and applications in drug development.
Industry: this compound is utilized in the production of specialized materials and chemicals, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-2-methylphenoxy)pentanal involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action help in understanding its potential therapeutic applications and effects on cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and similarities between 5-(4-Fluoro-2-methylphenoxy)pentanal and related compounds:
Physicochemical Properties
- Volatility and Environmental Fate: Pentanal: High vapor pressure (evaporates readily), photodegradation half-life of ~13.5 hours . this compound: Fluorine substitution likely reduces volatility compared to pentanal but increases resistance to oxidation.
- Biodegradability: Pentanal is readily biodegradable , whereas fluorinated analogs like this compound may exhibit slower degradation due to C-F bond stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
